17-Hydroxy-1-methylandrostan-3-one

SHBG binding Sex hormone-binding globulin Relative binding affinity

17-Hydroxy-1-methylandrostan-3-one (CAS 1424-00-6, synonym: mesterolone, 1α-methyl-5α-dihydrotestosterone, 1α-methyl-DHT) is a synthetic 3-oxo-5α-steroid and a C1α-methylated derivative of dihydrotestosterone (DHT). It is classified as an anabolic-androgenic steroid (AAS) and is supplied primarily as an analytical reference standard (crystalline solid, purity ≥95%) for forensic, doping control, and pharmaceutical research applications.

Molecular Formula C20H32O2
Molecular Weight 304.5 g/mol
Cat. No. B12347626
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name17-Hydroxy-1-methylandrostan-3-one
Molecular FormulaC20H32O2
Molecular Weight304.5 g/mol
Structural Identifiers
SMILESCC1CC(=O)CC2C1(C3CCC4(C(C3CC2)CCC4O)C)C
InChIInChI=1S/C20H32O2/c1-12-10-14(21)11-13-4-5-15-16-6-7-18(22)19(16,2)9-8-17(15)20(12,13)3/h12-13,15-18,22H,4-11H2,1-3H3
InChIKeyUXYRZJKIQKRJCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

17-Hydroxy-1-methylandrostan-3-one (Mesterolone): Compound Identity, Physicochemical Profile, and Procurement-Relevant Baseline for Analytical Reference Standards


17-Hydroxy-1-methylandrostan-3-one (CAS 1424-00-6, synonym: mesterolone, 1α-methyl-5α-dihydrotestosterone, 1α-methyl-DHT) is a synthetic 3-oxo-5α-steroid and a C1α-methylated derivative of dihydrotestosterone (DHT) [1]. It is classified as an anabolic-androgenic steroid (AAS) and is supplied primarily as an analytical reference standard (crystalline solid, purity ≥95%) for forensic, doping control, and pharmaceutical research applications . The compound is practically insoluble in water, sparingly soluble in acetone, ethyl acetate, and methanol, and soluble in DMSO (10 mM) . Unlike testosterone, mesterolone is not a substrate for aromatase and therefore cannot be converted to estrogens [1].

Why 17-Hydroxy-1-methylandrostan-3-one Cannot Be Interchanged with DHT, Testosterone, or Other In-Class Androgens: A Pre-Procurement Caution


Although 17-hydroxy-1-methylandrostan-3-one shares the saturated 5α-androstane backbone with DHT and mestanolone, simple substitution of one AAS for another is indefensible without accounting for quantifiable differences in SHBG binding, androgen receptor (AR) affinity rank, aromatization susceptibility, metabolic inactivation kinetics, and thermal stability [1]. The C1α-methyl substitution imparts a unique pharmacological fingerprint: mesterolone binds SHBG with approximately 4-fold higher affinity than DHT yet ranks lowest among major AAS (including methenolone and testosterone) in AR binding in skeletal muscle [1]. These properties, combined with its non-aromatizable structure and inactivation by 3α-hydroxysteroid dehydrogenase in skeletal muscle, produce a biological profile that is not interchangeable with DHT, testosterone, methenolone, or mestanolone [2]. Selecting an incorrect analog compromises assay fidelity in receptor-binding studies, doping control method validation, and pharmacokinetic modeling [3].

Quantitative Differentiation Evidence for 17-Hydroxy-1-methylandrostan-3-one Versus Closest Analogs: A Comparator-Driven Evidence Guide


SHBG Binding Affinity: Mesterolone Exhibits ~4-Fold Higher SHBG RBA Than DHT and the Highest SHBG Affinity Among All AAS Tested

In a direct competitive binding assay using [3H]methyltrienolone as tracer, mesterolone (1α-methyl-DHT) demonstrated a relative binding affinity (RBA) for human sex hormone-binding globulin (SHBG) approximately 4 times that of DHT, making it the most avid SHBG binder among all 11 anabolic-androgenic steroids tested [1]. The SHBG binding hierarchy was: 1α-methyl-DHT >> DHT > testosterone > 3β-adiol > 3α-adiol ≈ 17α-methyl-T (mestanolone) > methenolone > methanedienone > stanozolol [1]. This property is unique among AAS and is a direct consequence of the C1α-methyl substitution, which enhances hydrophobic interactions within the SHBG steroid-binding pocket [1].

SHBG binding Sex hormone-binding globulin Relative binding affinity Endocrinology Androgen transport

Androgen Receptor Binding Rank: Mesterolone Exhibits the Lowest AR RBA Among Major AAS Including Methenolone and Testosterone

In the same competitive binding study, mesterolone ranked lowest in AR binding affinity among the AAS that exhibited measurable binding, with the hierarchy: methyltrienolone (MT) > nandrolone > methenolone > testosterone > 1α-methyl-DHT (mesterolone) [1]. While quantitative RBA values relative to MT were not provided as exact decimals in the publication, the ordinal ranking is unambiguous and was consistent across rat skeletal muscle, rabbit skeletal muscle, and rat prostate cytosol [1]. This low AR binding is mechanistically attributed to metabolic inactivation of mesterolone by 3α-hydroxysteroid dehydrogenase in skeletal muscle tissue, which rapidly reduces the 3-keto group to metabolites (1α-methyl-5α-androstane-3α,17β-diol) that do not bind the AR [1].

Androgen receptor AR binding affinity Anabolic-androgenic steroid Receptor pharmacology Competitive binding

Non-Aromatizable Structure: Mesterolone Cannot Be Converted to Estrogens, Unlike Testosterone

Mesterolone is a 5α-reduced, C1α-methylated DHT derivative that is not a substrate for the aromatase (CYP19A1) enzyme complex, meaning it cannot undergo aromatization to estrogenic metabolites [1]. This property is shared with DHT and mestanolone but critically differentiates mesterolone from testosterone, which is readily aromatized to estradiol [2]. Unlike DHT, however, mesterolone is not a substrate for 5α-reductase (already 5α-reduced) and does not undergo amplification by 5α-reduction [2]. The combination of non-aromatizable character and 5α-reduced saturation produces a purely androgenic signaling profile without estrogenic off-target effects, which is pharmacologically distinct from testosterone [1].

Aromatase Estrogen conversion Aromatization resistance Androgen metabolism Non-aromatizable androgen

Thermal Stability and Melting Point: Mesterolone Exhibits a Higher Melting Point (208 °C) Than All Major Analog Comparators

Mesterolone has a melting point of 208 °C (range 206–211 °C per British Pharmacopoeia specification) [1], which is significantly higher than that of its closest structural analogs: DHT (178–183 °C) , testosterone (152–156 °C) , methenolone (149.5–152 °C) [2], and mestanolone (191 °C) [3]. The approximately 25–55 °C elevation in melting point relative to other AAS reflects stronger crystal lattice energy imparted by the C1α-methyl group on the saturated 5α-androstane scaffold [1]. This property has practical implications for analytical reference standard handling: higher melting point correlates with lower sublimation rates at ambient conditions and reduced degradation risk during short-term bench-top handling.

Melting point Thermal stability Physicochemical characterization Reference standard quality Solid-state properties

Distinctive Urinary Metabolite Profile: 1α-Methyl-androsterone Constitutes 55–70% of Renally Excreted Metabolites, Enabling Specific Doping Control Detection

Following oral administration, mesterolone is rapidly metabolized, with the principal urinary metabolite identified as 1α-methyl-androsterone (1α-methyl-5α-androstan-3α-ol-17-one), which in conjugated form (primarily glucuronide, ratio of glucuronide to sulfate approximately 12:1) accounts for 55–70% of renally excreted metabolites [1]. A minor metabolite, 1α-methyl-5α-androstane-3α,17β-diol, accounts for approximately 3% of renally eliminated metabolites [1]. No metabolic conversion of mesterolone to estrogens or corticoids has been observed [1]. This metabolite signature is structurally distinct from that of DHT (androsterone, androstanediol), testosterone (androsterone, etiocholanolone), methenolone (1-methylen-5α-androstan-3α-ol-17-one), and mestanolone (17α-methyl-androsterone) [2], enabling unambiguous forensic identification in doping control and forensic urine analysis.

Doping control Metabolite profiling Urinary metabolites Forensic toxicology Phase II conjugation

Metabolic Inactivation by 3α-HSD in Skeletal Muscle: Mesterolone Is Rapidly Deactivated at the Target Tissue, Producing Weak Anabolic Potency Distinct from All Major AAS

Mesterolone is inactivated by 3α-hydroxysteroid dehydrogenase (3α-HSD) in skeletal muscle tissue, which rapidly reduces the 3-keto group to 3α-hydroxy metabolites that do not bind the androgen receptor [1]. This tissue-specific inactivation renders mesterolone a weak direct anabolic agent despite its oral androgen classification, distinguishing it mechanistically from DHT (which undergoes similar inactivation but with different kinetics and higher AR affinity in prostate), nandrolone (which is potentiated by 5α-reduction in some tissues), and 17α-alkylated AAS such as mestanolone (which resist hepatic first-pass metabolism via C17α-alkylation) [2]. The DrugBank annotation explicitly states that mesterolone 'is inactivated by 3α-hydroxysteroid dehydrogenase in skeletal muscles so it is considered a weak androgen' [1].

3α-hydroxysteroid dehydrogenase Skeletal muscle metabolism Anabolic-androgenic ratio Tissue-specific inactivation Steroid metabolism

Evidence-Backed Application Scenarios for 17-Hydroxy-1-methylandrostan-3-one: Where the Quantitative Differentiation Drives Selection


SHBG Displacement and Free Testosterone Assay Development

Mesterolone's uniquely high SHBG binding affinity (~4× DHT RBA) makes it the preferred reference ligand for developing and validating SHBG competitive displacement assays and free testosterone measurement methods [1]. No other commercially available AAS reference standard (including DHT, testosterone, methenolone, or mestanolone) provides comparable SHBG affinity, enabling mesterolone to serve as a positive control for maximum SHBG occupancy in equilibrium dialysis or ultrafiltration-based free hormone assays.

Doping Control and Forensic Urine Analysis Method Validation

The distinctive urinary metabolite 1α-methyl-androsterone (55–70% of renally excreted metabolites) provides an unambiguous LC-MS/MS or GC-MS/MS target that differentiates mesterolone administration from that of methenolone, DHT, testosterone, or mestanolone [2]. Forensic and WADA-accredited laboratories procuring mesterolone as an analytical reference standard enable method validation, retention time locking, and matrix-matched calibration for confirmatory doping control analysis using intact phase II metabolite detection as described by Angelis et al. (2023) [3].

Non-Aromatizable Androgen Control in Estrogen-Sensitive Experimental Models

In cell-based assays where estrogenic signaling must be excluded (e.g., androgen receptor transactivation studies in ER-negative prostate cancer cell lines, or selective androgen action studies in aromatase-expressing tissues), mesterolone provides a non-aromatizable androgen control that testosterone cannot offer [4]. Unlike DHT, which shares the non-aromatizable property but has substantially different SHBG and AR binding profiles, mesterolone enables dissection of SHBG-dependent versus direct AR-mediated effects [1].

Androgen Receptor Pharmacology: Negative Control for Direct Skeletal Muscle AR Agonism

Because mesterolone is rapidly inactivated by 3α-HSD in skeletal muscle and exhibits the lowest AR binding affinity among major AAS, it serves as an ideal negative control or baseline comparator in studies of direct myotrophic androgen action . Researchers investigating skeletal muscle hypertrophy, satellite cell activation, or sarcopenia interventions can use mesterolone to distinguish direct AR-mediated anabolic effects (strong with nandrolone, methenolone) from indirect effects mediated through SHBG displacement of endogenous androgens [1].

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